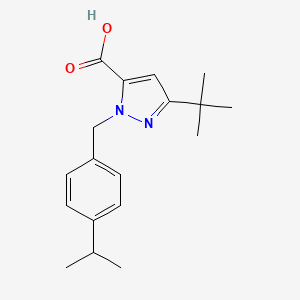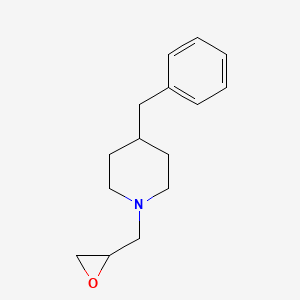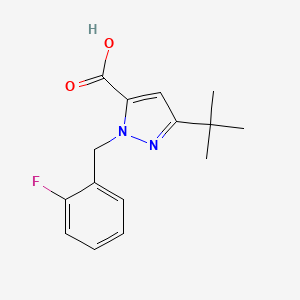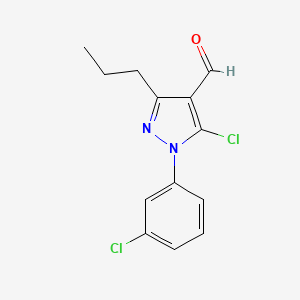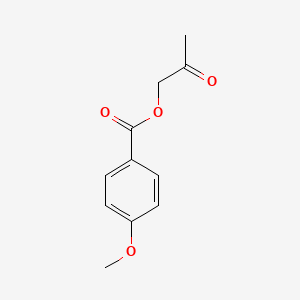
2-Oxopropyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxopropyl 4-methoxybenzoate” is a chemical compound with the CAS Number: 101395-49-7 . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H12O4/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Wirkmechanismus
The mechanism of action of 2-Oxopropyl 4-methoxybenzoate is not fully understood. It is believed to act as a proton acceptor, and to participate in the formation of a variety of reaction intermediates. Additionally, this compound is believed to be involved in the formation of hydrogen bonds and other non-covalent interactions, which may contribute to its reactivity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, fungi, and viruses, and can also inhibit the activity of certain enzymes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxopropyl 4-methoxybenzoate is a useful reagent for laboratory experiments due to its low cost, availability, and reactivity. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is also toxic and should be handled with care. Additionally, it is not soluble in water, and must be dissolved in an organic solvent, such as ethanol, prior to use.
Zukünftige Richtungen
2-Oxopropyl 4-methoxybenzoate has potential applications in a variety of fields, including drug discovery, materials science, and biotechnology. It could be used as a starting material for the synthesis of a variety of compounds, including drugs, dyes, fragrances, and other organic compounds. Additionally, it could be used in the synthesis of polymers, peptides, and proteins. Additionally, further research could be conducted to explore the potential biological effects of this compound, such as its potential antioxidant and anti-inflammatory properties. Finally, this compound could be used as a reagent in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antineoplastic agents.
Synthesemethoden
2-Oxopropyl 4-methoxybenzoate can be synthesized by a reaction between 2-oxopropanol and 4-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds by the acid-catalyzed condensation of the two reactants to form this compound and water. The reaction is typically carried out at temperatures of 80-90°C, and the reaction is typically complete within 30 minutes.
Wissenschaftliche Forschungsanwendungen
2-Oxopropyl 4-methoxybenzoate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including drugs, dyes, fragrances, and other organic compounds. This compound has also been used in the synthesis of polymers, such as polyurethanes, and as a reagent in the synthesis of peptides and proteins. Additionally, this compound has been used as a reagent in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antineoplastic agents.
Biochemische Analyse
Biochemical Properties
2-Oxopropyl 4-methoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can induce toxic or adverse effects, including liver damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-oxopropyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOGRFVBXSHGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




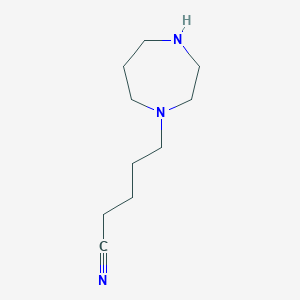
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
